molecular formula C20H20F3NO B1327265 2-Piperidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898773-55-2

2-Piperidinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1327265
M. Wt: 347.4 g/mol
InChI Key: AQMRCFJQMKARNI-UHFFFAOYSA-N
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Description

2-Piperidinomethyl-4'-trifluoromethylbenzophenone is a compound that is likely to possess a benzophenone backbone with a piperidine moiety and a trifluoromethyl group attached to it. Benzophenones are known for their UV-absorbing properties and are commonly used as stabilizers in various polymers to prevent degradation due to exposure to light and heat . Piperidine rings are often found in pharmaceuticals and exhibit a range of biological activities . The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to modulate the physical and chemical properties of molecules, such as metabolic stability and lipophilicity.

Synthesis Analysis

The synthesis of compounds related to 2-Piperidinomethyl-4'-trifluoromethylbenzophenone involves multi-step organic reactions. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share a structural similarity with the piperidine moiety, involves the formation of a piperidine ring and subsequent functionalization . Similarly, the synthesis of piperidine derivatives for antileukemic activity involves the construction of the piperidine ring followed by the introduction of various substituents, including benzoyl and phenoxy groups . These methods could potentially be adapted for the synthesis of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone by incorporating the appropriate trifluoromethylbenzophenone core.

Molecular Structure Analysis

The molecular structure of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone would be expected to exhibit characteristics typical of benzophenones and piperidine derivatives. The presence of a piperidine ring can influence the conformational flexibility of the molecule, as seen in the study of conformationally mobile analogues derived from furan ring opening . The trifluoromethyl group would likely influence the electronic properties of the benzophenone core, potentially affecting the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with benzophenone and piperidine structures can participate in various chemical reactions. Benzophenones are known to undergo photooxidative reactions, which can be studied using techniques such as FTIR and TGA . Piperidine derivatives can be involved in reactions pertinent to their potential as central nervous system agents, such as the formation of spiro compounds and the opening of furan rings . The introduction of a trifluoromethyl group could further modulate the reactivity of the molecule, making it a subject of interest in the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone would be influenced by its structural components. The benzophenone core is associated with stabilizing effects in polymers, as evidenced by studies on 2-hydroxybenzophenone derivatives . Piperidine rings contribute to the basicity and nucleophilicity of molecules, which can be important in their biological activity . The trifluoromethyl group is known to affect the lipophilicity and metabolic stability of compounds, which is crucial for their pharmacokinetic profiles . These properties would need to be characterized using spectroscopic and analytical techniques to fully understand the behavior of 2-Piperidinomethyl-4'-trifluoromethylbenzophenone.

Scientific Research Applications

Thermal and Photooxidative Behavior in Polymer Films

2-Piperidinomethyl-4'-trifluoromethylbenzophenone demonstrates effective thermal and photostabilizing actions in polyolefins like polypropylene and high-density polyethylene. Studies show its strong performance in both thermal aging and light stabilization, acting as an effective photothermal antioxidant. This makes it a significant component in enhancing the durability and lifespan of these materials (Allen et al., 1993).

Structural Analysis and Potent Inhibitors

Research into the structural aspects of related trifluoromethyl-substituted compounds indicates their potential as inhibitors in various applications. The crystal structures of these compounds reveal significant molecular interactions, hinting at their ability to form stable complexes, potentially useful in various chemical and pharmaceutical processes (Li et al., 2005).

Synthesis of Neuroleptic Agents

Compounds structurally related to 2-Piperidinomethyl-4'-trifluoromethylbenzophenone play a crucial role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These pharmaceuticals, used for treating psychiatric disorders, demonstrate the chemical's significance in synthesizing complex therapeutic agents (Botteghi et al., 2001).

Potential in Anticancer Activity

Benzimidazole derivatives, closely related to 2-Piperidinomethyl-4'-trifluoromethylbenzophenone, have been studied for their anti-cancer properties. These compounds, through their molecular interactions, show potential as effective inhibitors in cancer treatment, highlighting the broader implications of such chemicals in medicinal chemistry (Karayel, 2021).

Innovative Uses in Polyolefin Films

The compound is instrumental in enhancing the performance of polyolefin films, offering insights into the development of more efficient and durable polymeric materials. It demonstrates unique characteristics that make it an effective agent in controlling the thermal and photo-oxidation of these materials, crucial for extending their functional life in various applications (Allen et al., 1994).

properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)17-10-8-15(9-11-17)19(25)18-7-3-2-6-16(18)14-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMRCFJQMKARNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643606
Record name {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898773-55-2
Record name Methanone, [2-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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